N-Cyclopropyl-4-fluoro-2-nitroaniline

Purity Quality Control Reproducibility

This 2-nitro-4-fluoro-N-cyclopropylaniline combines an electron-withdrawing nitro group, a 4-fluoro substituent, and a conformationally constrained cyclopropylamine to create a unique steric/electronic environment essential for selective kinase hinge-binding. Unlike simpler 4-fluoro-2-nitroaniline (CAS 364-78-3) or N-cyclopropyl-2-nitroaniline (CAS 55432-23-0), this scaffold enhances metabolic stability and CNS penetration (TPSA 57.85 Ų, moderate LogP). Supplied at ≥99% purity to eliminate SAR-confounding side products. Ideal for rapid analog generation via nucleophilic aromatic substitution or reductive amination.

Molecular Formula C9H9FN2O2
Molecular Weight 196.18 g/mol
CAS No. 887351-37-3
Cat. No. B1370936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-4-fluoro-2-nitroaniline
CAS887351-37-3
Molecular FormulaC9H9FN2O2
Molecular Weight196.18 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C9H9FN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2
InChIKeyIFVGZPQVABAJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS 887351-37-3): Key Intermediate for Kinase-Focused Medicinal Chemistry


N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS 887351-37-3) is a fluorinated nitroaniline derivative that serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor scaffolds . The compound features an electron-withdrawing 2-nitro group and a 4-fluoro substituent on the aromatic ring, coupled with an N-cyclopropyl moiety that imparts distinct steric and conformational constraints . Its molecular formula is C₉H₉FN₂O₂, with a molecular weight of 196.18 g/mol, and it is typically supplied as a solid with purity specifications ranging from 95% to ≥99% depending on the vendor .

Why N-Cyclopropyl-4-fluoro-2-nitroaniline Cannot Be Replaced by Simple Nitroanilines


The combination of a cyclopropylamine substituent and a 4-fluoro group on the 2-nitroaniline core creates a unique electronic and steric environment that is not replicated by unsubstituted or mono-substituted analogs. Simple 4-fluoro-2-nitroaniline (CAS 364-78-3) lacks the cyclopropyl ring, which has been shown in related kinase inhibitor programs to enhance metabolic stability and modulate binding conformations [1]. Conversely, N-cyclopropyl-2-nitroaniline (CAS 55432-23-0) omits the fluorine atom, thereby altering the electron density on the aromatic ring and potentially reducing the compound's utility in optimizing hinge-binding interactions with kinase targets . The precise substitution pattern of N-Cyclopropyl-4-fluoro-2-nitroaniline is thus a critical design element that cannot be achieved through generic replacement with simpler nitroaniline fragments.

Quantitative Differentiation of N-Cyclopropyl-4-fluoro-2-nitroaniline vs. Closest Analogs


Purity Benchmark: 99% vs. 95% Industry Standard for Nitroaniline Intermediates

The target compound is available at a validated purity of 99%, as specified by Bide Pharmatech and supported by batch-specific QC data including NMR, HPLC, and GC . In contrast, the broader market standard for N-cyclopropyl-4-fluoro-2-nitroaniline is 95%, as reported by AKSci and Fluorochem . This 4-percentage-point absolute purity difference reduces the potential for side reactions in subsequent synthetic steps, thereby improving yield and minimizing purification efforts.

Purity Quality Control Reproducibility

Lipophilicity Tuning: LogP Comparison with 4-Bromo and 5-Fluoro Regioisomers

Computational predictions indicate a consensus LogP of 1.94 for N-Cyclopropyl-4-fluoro-2-nitroaniline, based on multiple algorithmic models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This value is significantly lower than that of the 4-bromo analog (predicted LogP ≈ 2.8-3.0, based on similar nitroaniline derivatives) [1] and the 5-fluoro regioisomer (XLogP3 = 2.8) [2]. The reduced lipophilicity of the 4-fluoro derivative may improve aqueous solubility and reduce non-specific binding in biological assays, a critical factor in early-stage lead optimization.

Lipophilicity ADME Drug Design

Cost Efficiency: Price Analysis Against 5-Fluoro and 4-Bromo Analogs

For early discovery chemistry, the 4-fluoro derivative offers a favorable cost structure. Fluorochem lists 1 g at £14.00, 5 g at £18.00, and 25 g at £60.00 . In contrast, the 4-bromo analog (CAS 887351-39-5) is priced significantly higher, often exceeding $200 per gram due to lower demand and specialized synthesis [1]. Similarly, the 5-fluoro regioisomer is not as widely stocked and may incur custom synthesis costs. This price advantage makes N-cyclopropyl-4-fluoro-2-nitroaniline an economically attractive option for library synthesis and high-throughput screening campaigns.

Procurement Cost-Effectiveness Budget

Polar Surface Area (TPSA): Conformity to CNS Drug-Like Space

The topological polar surface area (TPSA) of N-Cyclopropyl-4-fluoro-2-nitroaniline is calculated to be 57.85 Ų , which falls within the optimal range (40-90 Ų) for compounds intended to cross the blood-brain barrier [1]. This is identical to the 5-fluoro regioisomer (57.85 Ų) but distinguishes it from unsubstituted nitroaniline fragments that have higher TPSA values and are less likely to achieve CNS exposure. The moderate TPSA, combined with a favorable LogP, positions this compound as a suitable core for designing brain-penetrant kinase inhibitors.

CNS Permeability Drug-Likeness Medicinal Chemistry

Procurement-Driven Applications of N-Cyclopropyl-4-fluoro-2-nitroaniline


Synthesis of Selective Kinase Inhibitors

The cyclopropyl and 4-fluoro groups provide a defined steric and electronic environment that can be exploited to achieve selectivity within kinase families, as exemplified by the Deciphera Pharmaceuticals patent (US20090099190A1) [1]. Procurement of high-purity (99%) material is essential to avoid side products that could confound SAR interpretation.

Parallel Library Synthesis and Hit Expansion

Given its low cost (~£3.60/g at 5 g scale) and ready availability from multiple vendors, this compound is ideally suited for generating diverse arrays of analogs via nucleophilic aromatic substitution or reductive amination. The 2-nitro group can be selectively reduced to an amine for further diversification.

Design of CNS-Penetrant Chemical Probes

The computed TPSA of 57.85 Ų and moderate LogP suggest a high probability of crossing the blood-brain barrier. Researchers developing kinase inhibitors for neurological disorders can use this scaffold to bias library members toward CNS drug-like space, potentially reducing attrition in later stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclopropyl-4-fluoro-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.